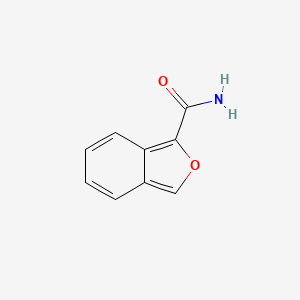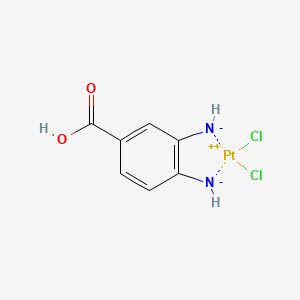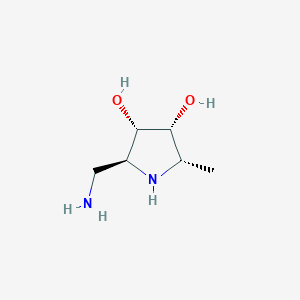
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: is a chiral compound with a complex structure that includes multiple stereocenters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as a protected amino acid or a chiral diol.
Formation of Pyrrolidine Ring: The precursor undergoes cyclization to form the pyrrolidine ring. This step often involves the use of reagents like sodium hydride or lithium diisopropylamide.
Introduction of Aminomethyl Group: The aminomethyl group is introduced through nucleophilic substitution reactions, using reagents like methylamine or benzylamine.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, using oxidizing agents such as osmium tetroxide or potassium permanganate.
Final Deprotection: Any protecting groups used during the synthesis are removed under mild conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants through a series of reactors.
Biocatalysis: Enzymes or whole-cell catalysts can be employed to achieve specific stereoselective transformations, enhancing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the aminomethyl position, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Methylamine, benzylamine, alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Carbonyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry
Chiral Building Block: The compound serves as a chiral building block in the synthesis of complex organic molecules.
Ligand Design: It is used in the design of ligands for asymmetric catalysis.
Biology
Enzyme Inhibition: The compound is studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Protein Interaction: It is used in research to study protein-ligand interactions.
Medicine
Drug Development: The compound is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Diagnostic Agents: It is investigated as a component of diagnostic agents for imaging techniques.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It is studied for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. In the case of receptor interaction, the compound can act as an agonist or antagonist, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2S,3S,4R,5S)-2-(Aminomethyl)-5-ethylpyrrolidine-3,4-diol: Similar structure with an ethyl group instead of a methyl group.
(2S,3S,4R,5S)-2-(Aminomethyl)-5-methylpyrrolidine-3,4-diol: Similar structure with different stereochemistry.
Uniqueness
Stereochemistry: The specific stereochemistry of this compound gives it unique properties in terms of reactivity and interaction with biological targets.
Functional Groups: The presence of both aminomethyl and hydroxyl groups allows for diverse chemical modifications and applications.
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S,3S,4R,5S)-2-(aminomethyl)-5-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H14N2O2/c1-3-5(9)6(10)4(2-7)8-3/h3-6,8-10H,2,7H2,1H3/t3-,4-,5+,6-/m0/s1 |
InChI Key |
NXJIVCXAMXOCTF-AZGQCCRYSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H](N1)CN)O)O |
Canonical SMILES |
CC1C(C(C(N1)CN)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




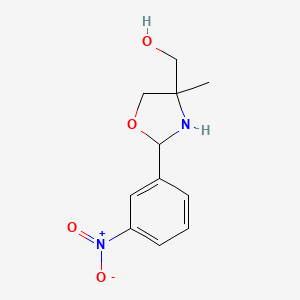

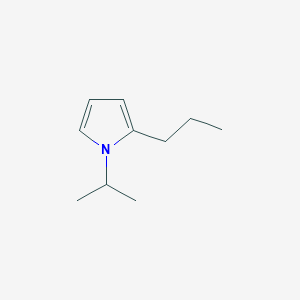
![[1,3]thiazolo[4,5-g][1,2]benzoxazole](/img/structure/B12874745.png)


![[3-(Naphthalen-2-yl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874755.png)

![(4Z)-3-methyl-4-[(4-methylphenyl)sulfanylmethylidene]-1,2-oxazol-5-one](/img/structure/B12874767.png)
